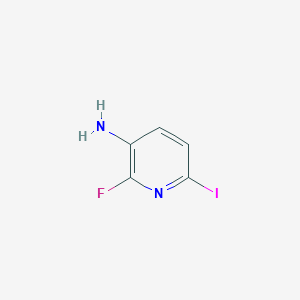
2-Fluoro-6-iodopyridin-3-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2-Fluoro-6-iodopyridin-3-amine is C5H4FIN2 . The InChI code is 1S/C5H4FIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 238.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 237.94032 g/mol . The topological polar surface area is 38.9 Ų .Wissenschaftliche Forschungsanwendungen
Catalytic Aminocarbonylation
2-Fluoro-6-iodopyridin-3-amine plays a significant role in catalytic aminocarbonylation reactions, serving as a versatile precursor for the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides. These compounds are of potential biological importance, obtained through palladium-catalyzed reactions that involve carbon monoxide insertions. Such processes demonstrate the compound's utility in creating structurally complex and biologically relevant molecules under controlled conditions, highlighting its importance in synthetic organic chemistry and drug development (Takács et al., 2007).
Selective C-N Cross-Coupling
The compound also finds application in selective C-N cross-coupling reactions under microwave conditions, demonstrating its utility in the efficient synthesis of aromatic amines. This particular chemistry showcases the compound's reactivity towards selective bond formation, emphasizing its role in developing novel aromatic compounds with potential applications in materials science and pharmaceutical chemistry (Koley et al., 2010).
Ligand Synthesis and Metal Complexation
Moreover, this compound is instrumental in the synthesis of ligands such as tris(2-fluoro-6-pyridylmethyl)amine (F3TPA), which upon complexation with metal ions, leads to the formation of novel metal complexes. These complexes have been studied for their reactivity towards molecular dioxygen, providing insights into the mechanisms of oxidation reactions and the design of catalysts for environmental and industrial applications (Machkour et al., 2004).
Halogen Dance Reactions
Its utility extends to serving as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines through halogen dance reactions. This aspect underlines the compound's versatility in enabling regioselective functionalization and synthesis of complex molecular architectures, crucial for developing novel materials and medicinal compounds (Wu et al., 2022).
Catalyst-Free Amination
Furthermore, catalyst-free amination reactions involving this compound highlight its reactivity and the potential for more sustainable chemical synthesis approaches. This reflects the ongoing efforts in the chemical research community to develop more efficient and environmentally benign synthetic methods (Abel et al., 2015).
Wirkmechanismus
Target of Action
It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent in the aromatic ring .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemische Analyse
Biochemical Properties
2-Fluoro-6-iodopyridin-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The presence of both fluorine and iodine atoms in its structure makes it a versatile compound for studying halogen interactions in biological systems. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions and the presence of other cofactors .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression by binding to specific transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active site of enzymes, such as cytochrome P450, and either inhibit or activate their catalytic activity. This binding is often facilitated by the halogen atoms in the compound, which can form halogen bonds with amino acid residues in the enzyme’s active site. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation rates and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and promoting cell proliferation. At high doses, it can become toxic and cause adverse effects, such as liver damage and increased oxidative stress. Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as the presence of binding proteins and the compound’s affinity for specific cellular structures .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for understanding its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
2-fluoro-6-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWFPFKSXBTAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Bromo-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1457185.png)
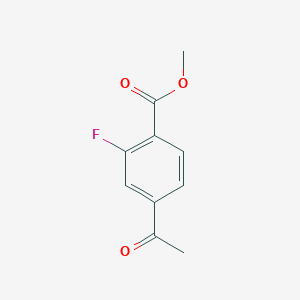
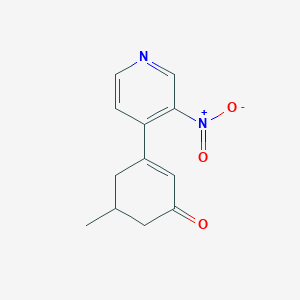
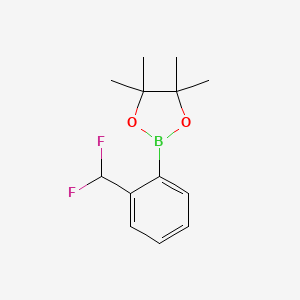
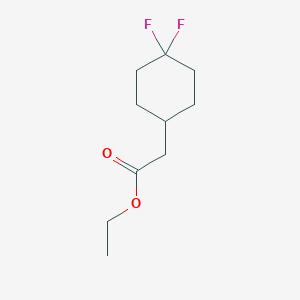



![Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B1457197.png)
![tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1457198.png)
![4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1457200.png)


![5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B1457203.png)